2-(Thiophen-2-yl)aniline hydrochloride
Description
2-(Thiophen-2-yl)aniline hydrochloride (CAS: [2306823-39-0], molecular formula: C₁₀H₁₀ClNS) is a hydrochloride salt of an aniline derivative substituted with a thiophene ring at the ortho position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the production of opioid analogs like thiofentanyl and acetylthiofentanyl . Its structure combines the electron-rich thiophene moiety with the reactive aniline group, enabling versatile chemical transformations, such as alkylation and reductive amination . The hydrochloride salt enhances solubility and stability, making it suitable for controlled synthetic processes .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-thiophen-2-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-7H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJVKCOXPQGNOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087723-62-3 | |
| Record name | 2-(thiophen-2-yl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
3-(Thiophen-2-yl)aniline Hydrochloride (CAS: 1221722-03-7)
- Structural Difference : The thiophene substituent is at the meta position on the aniline ring instead of the ortho position.
- However, it may alter binding affinity in biological systems due to spatial differences .
- Applications : Less commonly reported in opioid synthesis compared to the ortho isomer.
2-(2,3-Dihydro-1H-indol-1-yl)aniline Hydrochloride (CAS: 71971-47-6)
- Structural Difference : Replaces the thiophene ring with a 2,3-dihydroindole group.
- Impact: The indole moiety introduces nitrogen-based hydrogen bonding capacity, which may enhance interactions with biological targets (e.g., serotonin receptors).
N-(2-Nitrophenyl)thiophene-2-carboxamide
- Structural Difference : Substitutes the aniline group with a nitro-substituted carboxamide.
- Impact: The nitro group increases electron-withdrawing effects, reducing nucleophilicity but improving stability. This derivative exhibits genotoxicity in bacterial and mammalian cells, unlike the parent aniline compound .
Physicochemical Properties
| Property | 2-(Thiophen-2-yl)aniline HCl | 3-(Thiophen-2-yl)aniline HCl | 2-(2,3-Dihydroindol-1-yl)aniline HCl |
|---|---|---|---|
| Molecular Weight | 211.71 g/mol | 211.71 g/mol | 246.74 g/mol |
| Solubility (Water) | Moderate | Moderate | Low |
| Melting Point | Not reported | Not reported | >250°C |
| LogP (Predicted) | 2.1 | 2.0 | 2.8 |
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